4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfonyl chloride group, which is a functional group commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with sodium azide under appropriate conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the action of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, reducing agents like sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and various tetrazole-containing compounds. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and the inhibition of enzyme activity. The tetrazole ring can also interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: This compound shares the tetrazole and sulfonyl functional groups but differs in the presence of an amino group instead of a sulfonyl chloride group.
Losartan potassium: A well-known angiotensin II receptor antagonist that contains a tetrazole ring and is used in the treatment of hypertension.
Uniqueness
4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is unique due to its combination of a tetrazole ring and a sulfonyl chloride group, which imparts distinct reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4O2S/c8-6-2-1-4(16(9,14)15)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZCJIWFPATQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57320-76-0 |
Source
|
Record name | 4-chloro-3-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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